molecular formula C13H20ClN B1486646 [(4-Chlorophenyl)methyl](hexan-2-yl)amine CAS No. 1157841-85-4

[(4-Chlorophenyl)methyl](hexan-2-yl)amine

Cat. No. B1486646
M. Wt: 225.76 g/mol
InChI Key: ZNMUBNUHYPUWGU-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)methylamine” is a complex organic compound that contains a phenyl ring substituted with a chlorine atom, a hexan-2-yl group, and an amine group. The presence of these functional groups suggests that the compound could exhibit interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)methylamine” would be characterized by the presence of a phenyl ring, a chlorine atom, a hexan-2-yl group, and an amine group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the phenyl ring, the chlorine atom, the hexan-2-yl group, and the amine group. The amine group could act as a nucleophile in various reactions, while the chlorine atom could be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chlorophenyl)methylamine” would be influenced by its molecular structure. The presence of the polar amine group could impart some degree of solubility in polar solvents, while the nonpolar hexan-2-yl group and phenyl ring could enhance solubility in nonpolar solvents .

Scientific Research Applications

Environmental Impact and Degradation

  • Chlorophenols, including 4-chlorophenol, have been evaluated for their effects on aquatic environments. They exhibit moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence depending on environmental conditions. Bioaccumulation is expected to be low, but they have a significant organoleptic impact (Krijgsheld & Gen, 1986).

Toxicity of Chemical Warfare Agent Degradation Products

  • A review on chemical warfare agent degradation products, including those related to chlorophenyl compounds, discusses their environmental fate and mammalian toxicity. The study provides insights into the degradation processes such as hydrolysis, microbial degradation, and photolysis (Munro et al., 1999).

Drug Synthesis

  • The synthesis and pharmaceutical applications of (S)-clopidogrel, a thienopyridine class of antithrombotic and antiplatelet drug, is discussed. This compound contains a 2-chlorophenyl group, indicating the relevance of chlorophenyl compounds in the synthesis of significant pharmaceuticals (Saeed et al., 2017).

Herbicide Toxicity and Environmental Persistence

  • The toxicity and environmental persistence of 2,4-D herbicides, which contain chlorophenyl groups, are reviewed. This study provides a comprehensive overview of the global trends in research on the toxicity and environmental impacts of such compounds (Zuanazzi et al., 2020).

These studies, while not directly addressing "(4-Chlorophenyl)methylamine," offer valuable insights into the broader field of research involving chlorophenyl compounds, including their environmental impact, degradation, and applications in drug synthesis and herbicide action. For further exploration and direct studies on the compound of interest, accessing specialized chemical databases or conducting experimental research might be necessary.

Future Directions

The study of “(4-Chlorophenyl)methylamine” and related compounds could provide valuable insights into their potential applications in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMUBNUHYPUWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)methyl](hexan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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